Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl-
Description
Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl- is a chemical compound characterized by the presence of a sulfinamide group attached to a phenyl ring and a pentafluoroethyl group
Properties
CAS No. |
61424-46-2 |
|---|---|
Molecular Formula |
C8H6F5NOS |
Molecular Weight |
259.20 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoro-N-phenylethanesulfinamide |
InChI |
InChI=1S/C8H6F5NOS/c9-7(10,11)8(12,13)16(15)14-6-4-2-1-3-5-6/h1-5,14H |
InChI Key |
PCWBXFIJKQXSAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl- typically involves the reaction of a suitable sulfinamide precursor with a pentafluoroethylating agent. One common method involves the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or peracids. These reactions can lead to the formation of sulfonamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and amine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl- involves its interaction with molecular targets through its sulfinamide and pentafluoroethyl groups. These interactions can lead to the modulation of biochemical pathways, particularly those involving nucleophilic attack or electron transfer processes. The compound’s unique structure allows it to act as an electron-withdrawing group, influencing the reactivity of adjacent functional groups.
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Shares the sulfonamide motif but with different substituents.
Trifluoromethanesulfonimide: Another sulfonamide derivative with distinct properties.
Uniqueness: Ethanesulfinamide, 1,1,2,2,2-pentafluoro-N-phenyl- is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and specific steric interactions.
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